2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol

Description

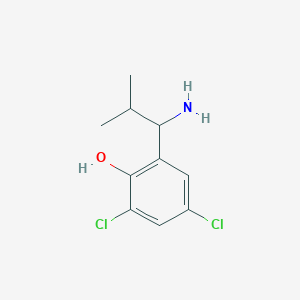

2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol (CAS: 1337244-91-3) is a chlorinated phenolic compound with the molecular formula C₁₀H₁₃Cl₂NO and a molecular weight of 234.12 g/mol . Its structure features a 4,6-dichlorophenol backbone substituted with a 1-amino-2-methylpropyl group at the ortho position.

Properties

Molecular Formula |

C10H13Cl2NO |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

2-(1-amino-2-methylpropyl)-4,6-dichlorophenol |

InChI |

InChI=1S/C10H13Cl2NO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3 |

InChI Key |

ZZGXBKLBHWTJAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C(C(=CC(=C1)Cl)Cl)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Starting Material: 2,4-Dichloro-6-nitrophenol Reduction

A key intermediate in the synthesis is 2,4-dichloro-6-nitrophenol, which undergoes catalytic hydrogenation to produce 2-amino-4,6-dichlorophenol. This intermediate can then be further functionalized to introduce the 1-amino-2-methylpropyl group.

Catalytic Hydrogenation Using Ni-B/SiO2 Amorphous Catalyst

- Procedure : In a 500 mL autoclave, 2,4-dichloro-6-nitrophenol (7.5–10 g) is dissolved in ethanol or other suitable solvents (ethanol, propanol, chlorobenzene). The Ni-B/SiO2 amorphous catalyst (2.0–2.35 g wet weight) is added. The reactor is purged with nitrogen and hydrogen three times to remove air, then pressurized with hydrogen to 0.5–0.6 MPa.

- Reaction conditions : Stirring at 800 rpm, temperature gradually raised to 333–343 K.

- Monitoring : Reaction progress is tracked by pressure changes in the autoclave.

- Outcome : Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The product is vacuum dried.

- Results : High conversion rates of 99.68–100% for 2,4-dichloro-6-nitrophenol and selectivity for 2-amino-4,6-dichlorophenol between 97.8% and 98.15% were achieved, as confirmed by HPLC analysis.

| Parameter | Value Range | Notes |

|---|---|---|

| Catalyst | Ni-B/SiO2 amorphous | 2.0–2.35 g (wet weight) |

| Substrate | 2,4-Dichloro-6-nitrophenol | 7.5–10 g |

| Solvent | Ethanol, propanol, chlorobenzene | 150 mL |

| Hydrogen Pressure | 0.5–0.6 MPa | |

| Temperature | 333–343 K | |

| Stirring Speed | 800 rpm | |

| Conversion Rate | 99.68–100% | HPLC measured |

| Selectivity | 97.8–98.15% | HPLC measured |

This method is noted for its simplicity, environmental friendliness, and high product purity, making it industrially attractive.

Nitration and Reduction Continuous Process for 2,6-Dichloro-4-aminophenol

Another related preparation involves continuous synthesis of 2,6-dichloro-4-aminophenol, which is structurally similar and can be a precursor or analog in the synthesis of the target compound.

Step 1: Nitration

- 2,6-dichlorophenol is dissolved in tetrachloroethylene and mixed with concentrated sulfuric acid as a water absorbent.

- The mixture is reacted with nitric acid in a kettle-type reactor at controlled temperature.

- The nitration selectively produces 2,6-dichloro-4-nitrophenol with minimal isomers/byproducts.

- Solid-liquid separation and drying yield the nitro intermediate.

Step 2: Reduction

- The nitro intermediate is dissolved in ethanol with a catalyst and hydrazine hydrate.

- Reduction occurs in a tower reactor at a set temperature.

- Post-reaction solid-liquid separation and distillation remove solvents to yield 2,6-dichloro-4-aminophenol with high purity and yield.

This two-stage continuous process improves production efficiency, reduces impurities, and facilitates downstream processing.

Summary Table of Preparation Methods

| Step | Method/Reaction | Conditions/Notes | Outcome/Remarks |

|---|---|---|---|

| Nitration | 2,6-Dichlorophenol + HNO3 | Kettle reactor, sulfuric acid, tetrachloroethylene | High yield 2,6-dichloro-4-nitrophenol |

| Reduction | Catalytic hydrogenation | Ni-B/SiO2 catalyst, H2 0.5–0.6 MPa, 333–343 K, ethanol/propanol | 97.8–98.15% selectivity for 2-amino-4,6-dichlorophenol |

| Alkylation/Reductive Amination | Attachment of 1-amino-2-methylpropyl group | Multi-step organic synthesis, nucleophilic substitution or reductive amination | Final target compound synthesis, details limited |

Chemical Reactions Analysis

Amino Group Reactions

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol/NaOH to form N-alkyl derivatives.

Example :

Conditions : RT, 12h, 85% yield.

-

Acylation : Forms amides with acetyl chloride in dichloromethane/triethylamine.

Example :

Conditions : 0°C → RT, 92% yield.

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines.

Conditions : Reflux in ethanol, 78% yield.

Hydroxyl Group Reactions

-

Etherification : Forms ethers with alkyl halides (e.g., ethyl bromide) under basic conditions.

Example :

Conditions : K₂CO₃, DMF, 70°C, 80% yield.

-

Electrophilic Substitution :

-

Halogenation : Bromination at positions 3 or 5 using Br₂ in acetic acid.

-

Nitration : Forms nitro derivatives with HNO₃/H₂SO₄ at 0°C.

-

Aromatic Ring Reactions

-

Oxidative Coupling : Forms dimers via FeCl₃-mediated coupling at the para position.

Example :

Conditions : CH₂Cl₂, RT, 65% yield.

Mechanistic Insights

-

Nucleophilicity : The amino group participates in nucleophilic attacks (e.g., alkylation, acylation).

-

Acidity : The phenolic hydroxyl (pKa ~8.5) deprotonates under basic conditions, enabling etherification.

-

Metabolic Activation : In vivo, the compound undergoes co-oxidation to form reactive metabolites (e.g., quinone imines), contributing to nephrotoxicity .

Catalytic Hydrogenation Optimization

Hydrogenation of the nitro precursor requires precise conditions to avoid hydrodechlorination :

Stability and Byproduct Control

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in electron transfer reactions. These interactions can affect cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a dichlorophenol core and an amino-alkyl side chain. Below is a detailed comparison with analogous compounds, emphasizing structural variations, observed properties, and applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Substituent Effects on Electronic Properties The N-methyl-α-iminoethyl analog (C₉H₉Cl₂NO) exhibits unique pH-dependent absorption spectra. In aqueous solutions, long-wave absorption is observed only at neutral pH, attributed to resonance interactions between zwitterionic and keto tautomers . This behavior contrasts with the target compound, where amino-alkyl substitution may alter tautomeric equilibria or solubility. Bithionol (C₁₂H₆Cl₄O₂S), a sulfur-bridged dimer, demonstrates how halogenation and dimerization enhance bioactivity.

Biological and Pharmacological Potential The benzimidazole-fused derivative (C₁₃H₈Cl₂N₂O) highlights the role of aromatic heterocycles in modulating biological activity. Its crystal structure reveals hydrogen bonding and π-π stacking, critical for stabilizing interactions in drug-receptor binding . 2-(1-Methylpropyl)-4,6-dinitrophenol (DNOC) underscores the environmental risks of nitro-phenolic compounds, which are recalcitrant pollutants associated with combustion and industrial processes .

Synthetic and Analytical Challenges Unlike bithionol (synthesized via sulfur chloride-mediated coupling ), the target compound’s amino-alkyl side chain may require specialized protection-deprotection strategies during synthesis.

Biological Activity

2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol, also known as 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol, is an organic compound characterized by its dichlorophenol structure. This compound has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and insecticidal applications. The following sections will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 234.12 g/mol. The compound features a phenolic ring substituted at the para position with an amino group connected to a branched alkyl chain. The presence of two chlorine atoms at the 4 and 6 positions enhances its chemical reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Phenolic Structure : Chlorination of phenol derivatives.

- Introduction of the Amino Group : Amination reactions to introduce the amino substituent.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound are reported around 0.5 µM, indicating strong efficacy against resistant bacterial strains .

Table 1: Antibacterial Activity Against MRSA

Insecticidal Activity

In addition to its antibacterial properties, this compound has shown significant insecticidal activity. Studies indicate that it can effectively target various insect pests, making it a candidate for agricultural applications.

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing derivatives of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol evaluated their effectiveness against biofilm formation in MRSA. The results indicated that several analogues inhibited biofilm formation by over 50% at concentrations around 100 µM, with IC50 values determined for the most active compounds .

Case Study 2: Insecticidal Application

Research conducted on the insecticidal properties revealed that this compound could disrupt the normal physiological functions in target insects, leading to mortality rates significantly higher than untreated controls. The detailed mechanism involves interference with neurotransmitter signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(1-amino-2-methylpropyl)-4,6-dichlorophenol?

- Methodological Answer : A common approach involves reductive amination of the corresponding nitrophenol derivative. For example, 2-amino-4,6-dichlorophenol (CAS 527-62-8) is synthesized via reduction of the nitro group using catalytic hydrogenation or sodium dithionite in acidic media . Adapting this method, the amino-methylpropyl side chain could be introduced via alkylation or condensation reactions. Purification typically involves recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol eluent).

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks: O–H stretch (~3400 cm⁻¹), N–H bend (~1600 cm⁻¹), and C–Cl stretches (600–800 cm⁻¹) .

- NMR : In NMR (CDCl₃), expect signals for aromatic protons (δ 6.8–7.5 ppm, split due to Cl substituents), the methylpropyl group (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH–NH₂), and exchangeable NH/OH protons (δ 8–12 ppm) .

- Mass Spectrometry : The molecular ion [M+H]⁺ should correspond to the molecular formula (C₁₀H₁₂Cl₂N₂O). Fragmentation patterns may include loss of HCl (m/z 36/38) or the amino-methylpropyl side chain .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity from chlorophenol derivatives.

- Avoid exposure to strong acids/bases, which may release toxic gases (e.g., HCl).

- Store in airtight containers at 2–8°C, away from light, to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or substituent positioning?

- Methodological Answer :

- Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/water). Collect diffraction data with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELX programs (e.g., SHELXL for refinement). Key steps include phase determination via direct methods, hydrogen bonding analysis (e.g., O–H···N interactions), and validation using R-factors (< 0.05) .

- Example : A benzimidazole derivative of 4,6-dichlorophenol (C₁₃H₈Cl₂N₂O) was solved in space group P2₁/c with unit cell parameters a = 11.850 Å, b = 7.446 Å, and hydrogen bonds stabilizing the lattice .

Q. How do solvent polarity and pH influence the electronic absorption spectra of this compound?

- Methodological Answer :

- Experimental Design : Prepare solutions in solvents of varying polarity (water, DMSO, hexane) and pH (2–12). Use UV-Vis spectroscopy (200–500 nm).

- Key Findings : For analogs like 2-(N-methyl-α-iminoethyl)-4,6-dichlorophenol, long-wavelength absorption (λ ~ 350 nm) occurs in water at intermediate pH (6–8), attributed to resonance between zwitterionic and keto forms. In acidic/basic conditions, absorption shifts due to protonation/deprotonation of phenolic OH or amino groups .

Q. What mechanistic insights explain unexpected reaction products during derivative synthesis?

- Methodological Answer :

- Case Study : Schiff base condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 1,2-diaminobenzene unexpectedly yielded a benzimidazole derivative instead of the anticipated Schiff base. Mechanistic studies suggest intramolecular cyclization via nucleophilic attack of the amino group on the aldehyde, followed by oxidation .

- Resolution : Use DFT calculations to model reaction pathways or monitor intermediates via LC-MS.

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian calculations for vibrational modes).

- Alternative Techniques : If crystallographic data conflicts with NMR (e.g., unexpected tautomerism), use variable-temperature NMR or neutron diffraction to probe dynamic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.